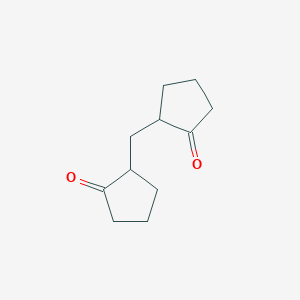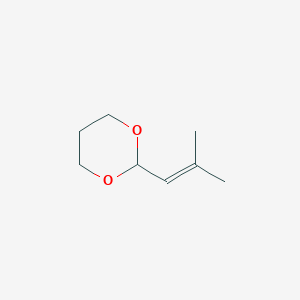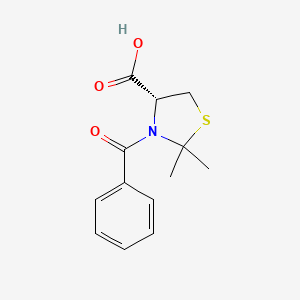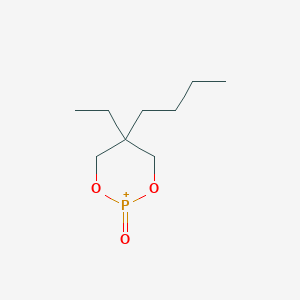![molecular formula C9H9N3S2 B14625098 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-17-5](/img/structure/B14625098.png)
4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2-aminothiazole with 2,4-dinitrochlorobenzene under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .
科学的研究の応用
4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for biological studies.
Medicine: Its potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. The thiazole moiety plays a crucial role in binding to the active sites of these targets, leading to their inactivation .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole scaffold.
Uniqueness
4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a versatile and valuable compound .
特性
CAS番号 |
55564-17-5 |
|---|---|
分子式 |
C9H9N3S2 |
分子量 |
223.3 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-ylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H9N3S2/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-5H,10-11H2 |
InChIキー |
XZPVAAOVEJZDNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC2=NC=CS2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)







![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
